Bouchardatine

説明

特性

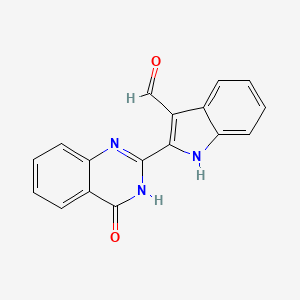

分子式 |

C17H11N3O2 |

|---|---|

分子量 |

289.29 g/mol |

IUPAC名 |

2-(4-oxo-3H-quinazolin-2-yl)-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C17H11N3O2/c21-9-12-10-5-1-3-7-13(10)18-15(12)16-19-14-8-4-2-6-11(14)17(22)20-16/h1-9,18H,(H,19,20,22) |

InChIキー |

ZDTNFKKWSCJPNF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C(=O)N3)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of bouchardatine typically involves the use of copper(I) bromide as a catalyst. The process begins with the aerobic oxidation of indole-2-aldehyde and anthranilamide, followed by Vilsmeier-Haack formylation to yield this compound . This method is preferred due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound and its derivatives involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .

化学反応の分析

Types of Reactions

Bouchardatine undergoes several types of chemical reactions, including:

Oxidation: Catalyzed by copper(I) bromide.

Formylation: Using Vilsmeier-Haack reagent.

Common Reagents and Conditions

Copper(I) bromide: Used as a catalyst for aerobic oxidation.

Vilsmeier-Haack reagent: Employed for formylation reactions.

Major Products

The primary product of these reactions is this compound itself, along with various quinazolinone derivatives .

科学的研究の応用

Bouchardatine, a naturally occurring β-quinone quinazolinone alkaloid isolated from Bouchardatia neurococca, has garnered interest for its diverse biological activities, including anti-cancer, anti-virus, and anti-tuberculosis properties . Recent studies have highlighted its potential application in anti-obesity and fatty liver treatment [1, 5].

Scientific Research Applications

Anti-Obesity and Metabolic Disorders

- This compound has demonstrated the ability to inhibit adipocyte differentiation and accumulation, making it a promising lead structure for anti-obesity drugs .

- Animal studies have shown that this compound can ameliorate metabolic disorders associated with high-fat diets. It significantly reduces body weight gain, dyslipidemia, and fatty liver without affecting food intake or causing adverse effects .

- This compound stimulates the sirtuin 1 (SIRT1)/liver kinase B1 (LKB1)/AMPK axis, which promotes energy metabolism. This activation leads to increased UCP1 expression and mitochondrial biogenesis in white and brown adipose tissues .

- A this compound analogue, R17, has shown therapeutic potential for non-alcoholic hepatic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). R17 reverses hepatic triglyceride content, inflammation, and fibrogenesis in mice fed a high-fat diet .

- R17's mechanism of action involves the elimination of endoplasmic reticulum (ER) and oxidative stresses, possibly through the activation of the LKB1-AMPK axis by inhibiting ATP synthase activity .

Modification and Optimization Studies

- Researchers have modified the this compound structure to improve its drug properties. Introducing an amine group with a chain structure at the 5-position enhances the compound's interaction with target sites and its chemical intervention in relevant pathways. This modification also improves water solubility and bioavailability .

Other Potential Applications

- Research indicates that this compound has anticancer effects .

- This compound possesses anti-virus and anti-tuberculosis biological activities .

Case Studies

- High-Fat Diet-Induced Obesity in Mice : Chronic administration of this compound (50 mg/kg every other day) significantly attenuated high-fat diet-induced increases in body weight gain, dyslipidemia, and fatty liver in mice. The metabolic effects were associated with the activation of the SIRT1-LKB1-AMPK signaling pathway in adipose tissue and the liver .

- NAFLD/NASH Model in Mice : Administration of R17 (20 mg/kg, i.p. every other day) for 5 weeks reversed HF-induced hepatic triglyceride content, inflammation, and fibrogenesis. The attenuated inflammation and cell injury were associated with the inhibition of both endoplasmic reticulum (ER) stress and oxidative stress .

作用機序

Bouchardatine exerts its effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway. This activation leads to the inhibition of key regulators of adipogenesis and lipogenesis, such as CCAAT enhancer binding proteins and peroxisome proliferator-activated receptors . Additionally, this compound stimulates the sirtuin 1/liver kinase B-1/AMPK axis, promoting energy metabolism and reducing lipid accumulation .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Bouchardatine belongs to the quinazolinone alkaloid class. Key structural analogues and their comparative profiles are outlined below:

Mechanistic Differences

AMPK Activation Pathways :

- This compound and its derivative R17 both activate AMPK but through distinct mechanisms. While this compound directly stimulates the SIRT1/LKB1 pathway , R17 inhibits ATP synthase, reducing cellular ATP levels and indirectly activating AMPK .

- Berberine activates AMPK by inhibiting mitochondrial respiratory complex I, a mechanism shared with its derivative dihydroberberine .

Oxidative Stress and Inflammation :

Efficacy in Preclinical Models

Lipid Metabolism :

Fibrosis and Apoptosis :

Q & A

Q. What are the validated analytical techniques for identifying Bouchardatine in complex biological matrices?

To ensure accurate identification, researchers should employ orthogonal methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation . Calibration curves using pure this compound standards are critical to minimize matrix interference. For reproducibility, document instrument parameters (e.g., column type, mobile phase gradients) and validate results against reference spectra from peer-reviewed databases .

Q. How should a synthesis protocol for this compound be designed to ensure reproducibility?

A robust protocol must include:

- Stepwise reaction conditions (temperature, solvent system, catalyst loading) with justification for each choice.

- In-line monitoring (e.g., TLC or HPLC) to track reaction progress.

- Purification methods (e.g., recrystallization solvents, column chromatography gradients) and purity thresholds (e.g., ≥95% by HPLC) .

- Batch-to-batch consistency checks using spectroscopic and chromatographic comparisons .

Q. What characterization methods are essential to confirm this compound’s structural integrity post-synthesis?

Combine FT-IR to verify functional groups, NMR (¹H, ¹³C, DEPT) for carbon-hydrogen frameworks, and X-ray crystallography for absolute configuration (if crystalline). Cross-reference data with published spectra and report deviations (e.g., unexpected peaks in NMR) as potential impurities or stereochemical variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

- Systematic review : Aggregate data from preclinical studies and assess variables like dose ranges , cell lines/animal models , and assay conditions (e.g., incubation time) .

- Statistical reanalysis : Apply meta-analysis to quantify effect size heterogeneity. For example, use Cochran’s Q test to identify significant variability between studies .

- Mechanistic triangulation : Compare results across in vitro (e.g., enzyme inhibition), in silico (molecular docking), and in vivo models to identify confounding factors (e.g., metabolite interference) .

Q. What experimental design principles optimize this compound’s synthetic yield under varying catalytic conditions?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst concentration, temperature).

- Control for catalyst deactivation : Include time-course studies and characterization of spent catalysts (e.g., SEM-EDS for metal leaching) .

- Scale-up feasibility : Assess reaction exothermicity and purification challenges at larger volumes (≥100 mL) .

Q. How can computational modeling predict this compound’s interactions with novel biological targets?

- Molecular docking : Screen against target libraries (e.g., Protein Data Bank) using software like AutoDock Vina , prioritizing binding affinity (ΔG) and pose reproducibility.

- Molecular dynamics (MD) simulations : Run ≥100 ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å) .

- Validation : Correlate in silico predictions with in vitro assays (e.g., SPR for binding kinetics) and adjust force field parameters for accuracy .

Q. What strategies address variability in this compound’s bioavailability across pharmacokinetic studies?

- Formulation controls : Test solubility enhancers (e.g., cyclodextrins) and document excipient interactions via DSC-TGA .

- Species-specific metabolism : Compare hepatic microsomal stability in human vs. rodent models and quantify major metabolites via LC-HRMS .

- Population pharmacokinetics : Use non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Methodological Frameworks

- For hypothesis-driven studies : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- For data interpretation : Use triangulation (e.g., correlating spectroscopic, computational, and bioassay data) to strengthen conclusions .

- For ethical compliance : Adhere to COPE guidelines when reporting conflicts of interest or data reproducibility issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。